1,4-Dimethyl-2-nitro-3-(trifluoromethoxy)benzene
CAS No.:
Cat. No.: VC18845463
Molecular Formula: C9H8F3NO3
Molecular Weight: 235.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8F3NO3 |
|---|---|
| Molecular Weight | 235.16 g/mol |
| IUPAC Name | 1,4-dimethyl-2-nitro-3-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C9H8F3NO3/c1-5-3-4-6(2)8(7(5)13(14)15)16-9(10,11)12/h3-4H,1-2H3 |
| Standard InChI Key | JOFATGCGIWADNY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)C)OC(F)(F)F)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 1,4-dimethyl-2-nitro-3-(trifluoromethoxy)benzene, reflects its substitution pattern on the benzene ring. Key features include:
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Methyl groups at positions 1 and 4, which sterically hinder certain reactions while stabilizing the aromatic system through hyperconjugation.
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A nitro group (-NO) at position 2, a strong electron-withdrawing moiety that directs electrophilic substitution to meta positions.
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A trifluoromethoxy group (-OCF) at position 3, which combines the electron-withdrawing effects of fluorine atoms with the steric bulk of the methoxy group.
The canonical SMILES representation, , provides a precise topological description.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.16 g/mol |
| InChI | InChI=1S/C9H8F3NO3/c1-5-3-4-6(2)8(7(5)13(14)15)16-9(10,11)12/h3-4H,1-2H3 |
| SMILES | CC1=C(C(=C(C=C1)C)OC(F)(F)F)N+[O-] |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1,4-dimethyl-2-nitro-3-(trifluoromethoxy)benzene likely involves multi-step sequences, drawing from methodologies used for related compounds.
Trifluoromethoxy Group Installation
| Reagent | Temperature | Isomer Ratio (para:ortho) | Yield |
|---|---|---|---|
| HNO/HSO | 0–35°C | 9:1 | 85% |
Isolation and Purification
Reaction mixtures are quenched in ice-cold water, and products are extracted using dichloromethane (DCM). Solvent evaporation yields crude material, which is purified via distillation or recrystallization .
Reactivity and Functionalization
Reductive Transformations
Nitro groups can be reduced to amines using catalytic hydrogenation or metal-acid systems. For instance, Ni-catalyzed reductive aminocarbonylation of nitroarenes has been employed to synthesize dibenzazepine derivatives :
Such reactions could enable the conversion of 1,4-dimethyl-2-nitro-3-(trifluoromethoxy)benzene into aminobenzene analogs for pharmaceutical screening.
| Derivative | Target Activity | Rationale |
|---|---|---|
| Amino-analog | Anticancer | Kinase inhibition |
| Sulfonamide | Antibacterial | Folate synthesis disruption |
Challenges and Future Directions
Synthetic Optimization
Current methods rely on hazardous reagents like AHF and corrosive acid mixtures. Future work could explore:
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Flow Chemistry: To improve safety and scalability of nitration and fluorination steps.
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Catalytic Fluorination: Using transition metals or organocatalysts to install -OCF groups under milder conditions.
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